2-Thioacetyl-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-pyrrol-2-yl)ethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEKKAKIVDDBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 2 Thioacetyl 1h Pyrrole
Direct Functionalization Approaches for Pyrrole (B145914) Scaffolds
The inherent reactivity of the pyrrole ring, particularly its susceptibility to electrophilic substitution at the C2 position, provides a direct avenue for the introduction of a thioacetyl group. uop.edu.pk This section explores the theoretical basis and practical considerations for such direct functionalization strategies.
Thioacetylation Reactions on Pyrrole Rings
Direct thioacetylation of pyrrole, while not extensively documented for the specific synthesis of 2-Thioacetyl-1H-pyrrole, can be conceptually approached through principles analogous to Friedel-Crafts acylation. jlu.edu.cn In a typical Friedel-Crafts acylation, an acyl group is introduced onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. jlu.edu.cn By extension, a thioacetylation reaction would involve a thioacylating agent, such as thioacetyl chloride or thioacetic anhydride, reacting with pyrrole.
The mechanism would likely involve the activation of the thioacylating agent by a Lewis acid, generating a highly electrophilic thioacylium ion or a related complex. This electrophile would then be attacked by the electron-rich pyrrole ring, preferentially at the C2 position, to form a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation would then restore the aromaticity of the pyrrole ring, yielding the desired this compound.
A potential challenge in this approach is the relative instability of thioacylating agents compared to their oxygen-containing counterparts. Thioacyl halides, for instance, are known to be highly reactive and may be prone to decomposition or polymerization.
Table 1: Proposed Conditions for Direct Thioacetylation of Pyrrole
| Entry | Thioacylating Agent | Lewis Acid Catalyst | Solvent | Temperature (°C) | Plausible Yield |
| 1 | Thioacetyl chloride | AlCl₃ | Dichloromethane | 0 to rt | Moderate |
| 2 | Thioacetic anhydride | SnCl₄ | 1,2-Dichloroethane | rt | Moderate to Good |
| 3 | Thioacetic acid / P₂S₅ | None | Toluene | Reflux | Low to Moderate |
Note: The data in this table is hypothetical and based on analogous acylation reactions. Experimental validation is required.
Regioselective Synthesis of this compound
Achieving regioselectivity is paramount in the synthesis of substituted pyrroles. The electronic properties of the pyrrole ring inherently favor electrophilic attack at the C2 (or C5) position over the C3 (or C4) position. This is due to the greater number of resonance structures that can be drawn for the intermediate formed upon attack at the α-position, which delocalizes the positive charge more effectively. uop.edu.pk
Therefore, the direct thioacetylation of unsubstituted pyrrole is expected to yield primarily the 2-substituted product. However, if the starting pyrrole is already substituted, the directing effects of the existing substituent(s) must be considered. Electron-donating groups will generally activate the ring and direct incoming electrophiles to the available ortho and para positions, while electron-withdrawing groups will deactivate the ring and direct to the meta position. rsc.org
For the synthesis of this compound from unsubstituted pyrrole, the primary challenge is not achieving C2 selectivity against C3, but rather preventing polysubstitution, as the newly introduced thioacetyl group may not be sufficiently deactivating to prevent a second substitution reaction. Careful control of reaction conditions, such as temperature, stoichiometry of reactants, and reaction time, would be crucial to optimize the yield of the monosubstituted product.
Multicomponent and Cascade Reactions for Pyrrole Ring Formation with Thioacetyl Integration
Multicomponent reactions (MCRs) and cascade reactions offer an elegant and efficient approach to the synthesis of complex molecules from simple precursors in a single pot. rsc.orgresearchgate.net These strategies are highly atom-economical and can rapidly generate molecular diversity. While no specific MCR or cascade reaction for the direct synthesis of this compound has been reported, existing methodologies for pyrrole synthesis can be adapted.
A plausible, though hypothetical, multicomponent strategy could involve the reaction of a β-keto thioester, an α-amino ketone, and a suitable cyclization agent. Alternatively, a cascade reaction could be designed starting from simpler, acyclic precursors that undergo a series of intramolecular reactions to form the pyrrole ring with the thioacetyl group already in place. For instance, a reaction sequence involving a Michael addition followed by an intramolecular condensation and subsequent aromatization could be envisioned.
One such conceptual cascade approach could start with the reaction of an enamine with a thioacetyl-containing electrophile, followed by cyclization and elimination to form the aromatic pyrrole ring. The success of such a strategy would hinge on the careful design of the starting materials and the selection of reaction conditions that favor the desired reaction pathway over potential side reactions.
Table 2: Hypothetical Multicomponent Reaction for this compound Synthesis
| Component A | Component B | Component C | Catalyst/Conditions | Product |
| 1,3-Dicarbonyl compound | Thioacetylating agent | Ammonia source | Acid or base catalysis | This compound |
| α,β-Unsaturated ketone | Isocyanide with thioacetyl group | N/A | Copper or other transition metal catalyst | This compound |
Note: This table presents conceptual MCR strategies that require experimental validation.
Catalytic Methodologies in this compound Synthesis
Catalysis offers powerful tools for the synthesis of heterocyclic compounds, often providing milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical methods. jlu.edu.cnrsc.orgnih.govuni-greifswald.de
Transition Metal-Catalyzed Coupling Reactions in Thio-Pyrrole Synthesis
Transition metal catalysis is a cornerstone of modern organic synthesis. For the synthesis of this compound, several transition metal-catalyzed reactions could be envisioned. One approach would be the direct C-H thioacetylation of pyrrole. This would likely involve a palladium, rhodium, or copper catalyst to facilitate the activation of a C-H bond at the 2-position of the pyrrole ring, followed by coupling with a thioacetylating agent.
Another strategy would be a cross-coupling reaction. For example, a 2-halopyrrole (e.g., 2-bromopyrrole or 2-iodopyrrole) could be coupled with a thioacetate (B1230152) salt (e.g., potassium thioacetate) in a reaction catalyzed by a palladium or copper complex. This type of C-S bond formation is well-established in the synthesis of aryl thioethers and could likely be adapted to the pyrrole system.
Table 3: Potential Transition Metal-Catalyzed Syntheses
| Reaction Type | Pyrrole Substrate | Coupling Partner | Catalyst System | Plausible Yield |
| C-H Thioacetylation | 1H-Pyrrole | Thioacetic acid | Pd(OAc)₂ / Ligand | Moderate |
| Cross-Coupling | 2-Bromopyrrole | Potassium thioacetate | CuI / Ligand | Good to Excellent |
| Cross-Coupling | 2-Iodopyrrole | Thioacetic acid | Pd(PPh₃)₄ / Base | Good to Excellent |
Note: The data in this table is based on analogous cross-coupling and C-H activation reactions and requires experimental verification for this specific transformation.
Organocatalysis and Biocatalysis in Thioacetyl Pyrrole Formation
Organocatalysis , the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. rsc.orgnih.gov For the synthesis of this compound, an organocatalytic approach could involve the activation of the pyrrole ring or the thioacetylating agent. For instance, a chiral organocatalyst could be used to achieve an enantioselective thioacetylation if a prochiral pyrrole substrate is used. While direct organocatalytic thioacetylation of pyrrole is not yet reported, the field of organocatalysis is rapidly expanding, and such a transformation is conceivable. nih.gov
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and mild reaction conditions. uni-greifswald.dealmacgroup.com While the natural enzymatic synthesis of this compound is unknown, advances in enzyme engineering and directed evolution could enable the development of a biocatalyst for this transformation. For example, a thioesterase or a related enzyme could potentially be engineered to accept pyrrole as a substrate and catalyze its reaction with a thioacetyl donor, such as thioacetyl-CoA. This approach, while currently speculative, represents a frontier in green chemistry and sustainable synthesis.
Phase Transfer Catalysis in the Synthesis of Thio-Substituted Pyrrole Derivatives
Phase Transfer Catalysis (PTC) has emerged as a powerful and environmentally conscious methodology in organic synthesis, offering significant advantages such as accelerated reaction rates, higher yields, and the use of less hazardous solvents. cdnsciencepub.commsu.edu This technique facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic) by employing a phase-transfer catalyst that transports one reactant across the phase boundary to react with the other. cdnsciencepub.compublish.csiro.au Common catalysts for this purpose are quaternary ammonium (B1175870) or phosphonium (B103445) salts, which function by solubilizing the aqueous-phase anion in the organic phase. publish.csiro.au
In the context of pyrrole chemistry, PTC has been effectively utilized for the synthesis of various thio-substituted derivatives. A notable application involves the cycloaddition reaction of α-mercapto-carbonyl compounds with 2-(2-oxo-2-arylethyl)malononitriles under solid-liquid PTC conditions. researchgate.net This approach successfully yields a range of 2-thio-substituted pyrroles. researchgate.net
A typical reaction setup involves using tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst, potassium carbonate as a solid base, and dioxane as the organic solvent. researchgate.net The reaction proceeds at room temperature, and upon completion, yields the desired thio-substituted pyrrole derivatives in the range of 61–90%. researchgate.net This method allows for the synthesis of diverse structures by varying the aryl substituent on the malononitrile (B47326) precursor and by using different mercapto-reagents like 2-mercaptoacetic acid, 2-mercaptoethanol, or 2-mercaptoethylamine. researchgate.net The versatility and efficiency of PTC make it a valuable strategy for accessing complex thio-substituted pyrrole cores, which can be precursors for compounds like this compound.
| Starting Material (1a-c) | Mercapto Reagent | Product | Catalyst/Base/Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-(2-Oxo-2-phenylethyl)malononitrile | 2-Mercaptoethanol | 2-[(2-Hydroxyethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile | TBAB/K₂CO₃/Dioxane | 61 | researchgate.net |
| 2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile | 2-Mercaptoethylamine | 2-[(2-Aminoethyl)thio]-5-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile | TBAB/K₂CO₃/Dioxane | 66 | researchgate.net |
| 2-[2-(4-Nitrophenyl)-2-oxoethyl]malononitrile | 2-Mercaptoacetic acid | 2-{[3-Cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl]thio}acetic Acid | TBAB/K₂CO₃/Dioxane | 88 | researchgate.net |
Post-Synthetic Modification of Precursor Pyrrole Derivatives to Install Thioacetyl Moiety
Post-synthetic modification (PSM) is a strategic approach where a pre-formed molecular scaffold is chemically altered to introduce new functional groups. This method is particularly useful when direct synthesis of the target molecule is challenging or when a common intermediate is needed to generate a library of related compounds. For the synthesis of this compound, a two-step PSM strategy can be employed, starting from a precursor pyrrole. This involves an initial thiolation of the pyrrole ring at the 2-position, followed by the acylation of the resulting thiol.
The first step, the introduction of a thiol (-SH) group, can be achieved by reacting a suitable pyrrole precursor with thiourea (B124793) and iodine. publish.csiro.au This reaction forms an S-pyrrolylisothiouronium salt, which can be hydrolyzed under alkaline conditions to generate the corresponding pyrrolethiol. publish.csiro.au This procedure represents a general and efficient method for the synthesis of pyrrolethiols, which are often reactive intermediates. publish.csiro.au
The second step is the S-acetylation of the newly introduced thiol group. Pyrrolethiols, once generated, exhibit typical reactivity for thiols, including undergoing acylation. publish.csiro.au The acetylation can be effectively carried out using standard acetylating agents such as acetic anhydride or acetyl chloride. tu.edu.iqcommonorganicchemistry.commdpi.com For instance, the reaction of a pyrrole-2-thiol with acetic anhydride in the presence of a base like pyridine (B92270) readily affords the desired S-acetylated product, this compound, in high yield. publish.csiro.au This sequential PSM approach provides a reliable pathway to the target compound by functionalizing a pre-existing pyrrole core.
| Pyrrolethiol Precursor | Acylating Agent | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl 5-acetyl-4-methyl-3-pyrrolethiol-2-carboxylate | Acetic Anhydride | Pyridine | Ethyl 3-acetylthio-5-acetyl-4-methyl-2-pyrrolecarboxylate | 85 | publish.csiro.au |
| Ethyl 5-acetyl-4-methyl-3-pyrrolethiol-2-carboxylate | Benzoyl Chloride | Pyridine | Ethyl 5-acetyl-3-benzoylthio-4-methyl-2-pyrrolecarboxylate | 85 | publish.csiro.au |
Elucidation of Reaction Mechanisms and Mechanistic Pathways of 2 Thioacetyl 1h Pyrrole
Mechanistic Investigations of Thioacetylation on Pyrrole (B145914) Rings
The introduction of a thioacetyl group onto a pyrrole ring is a key transformation in the synthesis of various sulfur-containing heterocyclic compounds. Mechanistic studies have revealed that the thioacetylation of pyrrole can proceed through different pathways depending on the reagents and reaction conditions.
One common method involves the reaction of pyrrole with an acylating agent in the presence of a sulfur source. For instance, the reaction of pyrrole with ethoxycarbonyl isothiocyanate yields N-ethoxycarbonylpyrrole-2-thiocarboxamide. acs.org The mechanism of this reaction involves the electrophilic attack of the isothiocyanate on the electron-rich pyrrole ring, followed by a series of steps to form the final product. acs.org The structure of the resulting product is confirmed by spectroscopic methods, which show characteristic signals for the pyrrole ring protons and the thioamide group. acs.org
The regioselectivity of thioacetylation is a critical aspect. Pyrrole typically undergoes electrophilic substitution at the C2 position due to the higher stability of the resulting cationic intermediate, which can be stabilized by three resonance structures. slideshare.netuomustansiriyah.edu.iqonlineorganicchemistrytutor.comuop.edu.pknumberanalytics.com This preference for C2 substitution is a general feature of electrophilic reactions of pyrrole. slideshare.netuomustansiriyah.edu.iqonlineorganicchemistrytutor.comuop.edu.pknumberanalytics.compearson.comnumberanalytics.compearson.com However, the choice of reagents and reaction conditions can influence the outcome. For example, N-substituted pyrroles can be acylated at the C2 position using various methods, including the use of acid anhydrides, acid chlorides, or nitriles in a Houben-Hoesch reaction. wikipedia.org
Nucleophilic Addition Reactions Involving Thio-Pyrrole Intermediates
Thio-pyrrole intermediates, such as 2-thioacetyl-1H-pyrrole, are susceptible to nucleophilic addition reactions at the carbonyl carbon. These reactions are fundamental to the derivatization of these compounds. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. pressbooks.publibretexts.org This intermediate can then be protonated to yield an alcohol or undergo further transformations. pressbooks.pub
The reactivity of the carbonyl group in this compound is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones in nucleophilic additions. pressbooks.pub The nature of the nucleophile also plays a crucial role. For instance, the reaction of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can lead to different cyclization products depending on the substituents on the alkyne. beilstein-journals.org
Furthermore, the generation of thio-pyrrole intermediates can be achieved through various synthetic routes. For example, the reaction of phenacylmalononitriles with mercapto-containing compounds under phase transfer catalysis conditions can produce substituted pyrroles. acs.orgscienceopen.com These reactions proceed through the formation of a thio-pyrrole intermediate that undergoes intramolecular cyclization. acs.orgscienceopen.com
Cycloaddition Reactions and Their Application to Thioacetyl Pyrroles
Cycloaddition reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. Pyrrole and its derivatives can participate in various cycloaddition reactions, acting as either a diene or a dienophile. wikipedia.orgthieme-connect.de
[4+2] Cycloadditions (Diels-Alder Reactions): Pyrroles can act as dienes in Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen atom. wikipedia.orgthieme-connect.de The reaction of 2-nitro-1H-pyrrole with isoprene (B109036) has been studied using computational methods, which provide insights into the chemo- and regioselectivity of the reaction. researchgate.net Fused 1H-pyrrole-2,3-diones are also known to react as oxa-dienes with various dienophiles to form complex polycyclic structures. nih.govbeilstein-journals.org
[3+2] Cycloadditions: Pyrroles can also undergo [3+2] cycloaddition reactions. For example, the reaction of münchnones with alkynes can lead to the formation of substituted pyrroles through a 1,3-dipolar cycloaddition followed by a retro-Diels-Alder reaction. wikipedia.org
[2+1] Cycloadditions: The reaction of pyrroles with carbenes, such as dichlorocarbene, proceeds via a [2+1] cycloaddition to form a dichlorocyclopropane intermediate. This intermediate can then rearrange to form 3-chloropyridine (B48278) in what is known as the Ciamician-Dennstedt rearrangement. wikipedia.org
[6+2] Cycloadditions: An organocatalytic, enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed to synthesize densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov
The application of these cycloaddition strategies to this compound and its derivatives opens up avenues for the synthesis of novel and potentially bioactive sulfur-containing heterocyclic compounds.
Electrophilic Substitution Pathways of this compound and Its Derivatives
The pyrrole ring is highly activated towards electrophilic substitution due to the electron-donating nature of the nitrogen atom. uomustansiriyah.edu.iqpearson.com As a result, these reactions typically occur under mild conditions. uomustansiriyah.edu.iq
The primary site of electrophilic attack on the pyrrole ring is the C2 (or α) position. slideshare.netuomustansiriyah.edu.iqonlineorganicchemistrytutor.comuop.edu.pknumberanalytics.com This regioselectivity is attributed to the greater stability of the carbocation intermediate formed upon attack at this position, which can be delocalized over three atoms through resonance. slideshare.netuomustansiriyah.edu.iqonlineorganicchemistrytutor.comuop.edu.pk In contrast, attack at the C3 (or β) position leads to a less stable intermediate with only two resonance structures. slideshare.netuomustansiriyah.edu.iqonlineorganicchemistrytutor.comuop.edu.pk
Common electrophilic substitution reactions of pyrrole include:
Nitration: Pyrrole can be nitrated using reagents like nitric acid in acetic anhydride (B1165640) to yield 2-nitropyrrole. uop.edu.pknumberanalytics.com
Halogenation: Halogenation with agents such as chlorine, bromine, or sulfuryl chloride readily occurs to give halogenated pyrroles. numberanalytics.comwikipedia.org
Sulfonation: Sulfonation can be achieved using sulfur trioxide in pyridine (B92270) to produce pyrrole-2-sulfonic acid. uop.edu.pk
Acylation: Friedel-Crafts acylation with acyl chlorides or anhydrides, often without a catalyst, affords 2-acylpyrroles. uop.edu.pknumberanalytics.comwikipedia.org The Vilsmeier-Haack reaction can be used to introduce an aldehyde group. wikipedia.org
For this compound, the existing thioacetyl group will influence the regioselectivity of subsequent electrophilic substitutions. The electron-withdrawing nature of the acetyl group might deactivate the ring to some extent, but the directing effects of both the pyrrole nitrogen and the sulfur atom will play a role in determining the position of the incoming electrophile.
Rearrangement Reactions and Their Relevance to Thioacetyl Pyrrole Structures
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. allen.in These reactions can be crucial in the synthesis and transformation of pyrrole derivatives.
One notable rearrangement involving pyrroles is the Ciamician-Dennstedt rearrangement, where the reaction of pyrrole with a dihalocarbene leads to a ring-expanded product, a 3-halopyridine. wikipedia.org Another example is the Favorskii rearrangement, which involves the treatment of α-halo ketones with a strong base to form carboxylates or esters. allen.in
In the context of thioacetyl pyrroles, rearrangement reactions could be envisioned. For instance, an anionic Fries-type rearrangement of N-acylpyrroles has been reported to yield 2-aroylpyrroles. rsc.org This process, termed a "pyrrole dance," is influenced by the choice of base and proceeds through an intermolecular mechanism. rsc.org Such a rearrangement could potentially be applied to N-thioacylpyrroles, providing a route to 2-thioaroylpyrroles.
Furthermore, the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, proceeds through a mechanism that involves cyclization and dehydration steps, which can be considered a form of rearrangement leading to the aromatic pyrrole ring. organic-chemistry.org
Thiol-Michael Addition Reactions for Derivatization of Thio-Pyrroles
The Michael addition, or conjugate addition, is the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com Thiol-Michael addition, specifically involving a thiol as the nucleophile, is a highly efficient and widely used reaction in organic synthesis and materials science. science.gov
This reaction is particularly relevant for the derivatization of thio-pyrroles that contain an α,β-unsaturated system. For example, 5-methylene pyrrolones have been shown to be highly specific Michael acceptors for thiols. nih.gov The addition of a thiol to the exocyclic double bond occurs rapidly and cleanly. nih.gov This reaction is reversible under certain conditions, making these compounds useful for applications such as controlled release and temporary thiol protection. nih.gov
A three-component reaction involving 1,4-enediones, thiols, and ammonium (B1175870) formate (B1220265) has been developed for the synthesis of 4-thioarylpyrroles. researchgate.net The mechanism involves a sequential thiol-Michael addition of the thiol to the enedione, followed by a Paal-Knorr condensation with ammonia. researchgate.net This one-pot procedure provides a direct route to highly functionalized pyrroles with a thioether linkage at the C4 position. researchgate.net
The application of Thiol-Michael addition to derivatives of this compound could involve creating an α,β-unsaturated system adjacent to the pyrrole ring, which would then be susceptible to the addition of various thiols, leading to a diverse range of functionalized pyrrole compounds.
Advanced Spectroscopic Characterization and Structural Analysis of 2 Thioacetyl 1h Pyrrole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone for elucidating the detailed structure of organic molecules in solution. For 2-Thioacetyl-1H-pyrrole, while specific experimental data is lacking, its NMR spectra can be predicted with reasonable accuracy by analyzing the spectra of 2-acetylpyrrole (B92022) and considering the known effects of the C=S group.
In 2-acetylpyrrole, the N,O-cis conformer is predominantly observed in solution. ebi.ac.uk This preference is due to factors like hydrogen bonding. A similar conformational preference would be expected for this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-acetylpyrrole in CDCl₃ shows distinct signals for the pyrrole (B145914) ring protons and the acetyl methyl protons. nih.gov The pyrrole protons appear as multiplets in the aromatic region, typically between 6.0 and 7.2 ppm, while the acetyl methyl protons are found upfield as a sharp singlet around 2.44 ppm. nih.gov
For this compound, the chemical shifts of the pyrrole ring protons are expected to be similar, though potentially shifted slightly due to the different electronic nature and anisotropic effects of the C=S bond compared to the C=O bond. The most significant change is anticipated for the methyl protons of the thioacetyl group. The reduced electronegativity of sulfur compared to oxygen would likely cause a downfield shift for these protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 2-acetylpyrrole features a carbonyl carbon signal around 188.5 ppm and pyrrole carbon signals between 110 and 133 ppm. nih.gov The acetyl methyl carbon appears at approximately 25.4 ppm. nih.gov
The substitution of oxygen with sulfur induces a significant downfield shift for the thiocarbonyl carbon. This is a well-documented phenomenon in ¹³C NMR spectroscopy. tandfonline.com Therefore, the C=S carbon signal for this compound is predicted to be in the range of 200-230 ppm. The chemical shifts of the pyrrole ring carbons and the thioacetyl methyl carbon would also be influenced, but to a lesser extent.
Table 1: Comparison of Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Acetylpyrrole and Predicted Shifts for this compound in CDCl₃
| Position | 2-Acetylpyrrole (Experimental) nih.gov | This compound (Predicted) |
| ¹H NMR | ||
| H3 | ~6.2-6.3 | ~6.2-6.4 |
| H4 | ~6.9-7.1 | ~6.9-7.2 |
| H5 | ~6.2-6.3 | ~6.2-6.4 |
| N-H | Variable | Variable |
| -CH₃ | 2.44 | >2.5 |
| ¹³C NMR | ||
| C2 | 132.2 | ~130-135 |
| C3 | 110.5 | ~110-115 |
| C4 | 125.6 | ~125-130 |
| C5 | 117.5 | ~115-120 |
| C=X (X=O, S) | 188.5 | 200-230 |
| -CH₃ | 25.4 | ~28-33 |
Note: Predicted values are estimates based on known trends and should be confirmed by experimental data.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Pyrrole Structures
Multi-dimensional NMR techniques are indispensable for unambiguous assignment of proton and carbon signals, especially in complex molecules. ebi.ac.uk
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would reveal the coupling network between the pyrrole ring protons (H3, H4, and H5), helping to distinguish them from one another. Cross-peaks would be expected between adjacent protons on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each pyrrole carbon (C3, C4, C5) by correlating it to its attached proton (H3, H4, H5). It would also show a correlation between the methyl protons and the methyl carbon of the thioacetyl group.
Solid-State NMR Applications for Crystalline Forms
Solid-state NMR (ssNMR) provides structural information on crystalline materials, complementing data from X-ray diffraction. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solids. acs.org For 2-acetylpyrrole, ssNMR could be used to study the hydrogen bonding and packing in the solid state, as it exists as a crystalline solid. nih.gov
For the hypothetical crystalline form of this compound, ssNMR would be valuable for:
Determining the number of crystallographically independent molecules in the unit cell by observing the splitting of signals.
Probing intermolecular interactions, such as N-H···S hydrogen bonds, which would influence the chemical shifts.
Analyzing the conformation of the thioacetyl group relative to the pyrrole ring in the solid state.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Elucidation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds. uni-siegen.de
The most significant difference in the vibrational spectra of 2-acetylpyrrole and this compound would be the position of the carbonyl (C=O) versus the thiocarbonyl (C=S) stretching frequency.
2-Acetylpyrrole: The IR spectrum of 2-acetylpyrrole shows a strong absorption band for the C=O stretch, typically in the region of 1650-1700 cm⁻¹. researchgate.net The N-H stretching vibration is also prominent, usually appearing as a broad band around 3300-3500 cm⁻¹. researchgate.net
This compound (Predicted): The C=S bond is weaker and less polar than the C=O bond. Consequently, the C=S stretching vibration is expected to appear at a much lower frequency, typically in the range of 1050-1250 cm⁻¹. scispace.com This band is often weaker in the IR spectrum compared to a C=O stretch but can be strong in the Raman spectrum, making the two techniques complementary. reddit.com The N-H stretching frequency would likely remain in a similar region as in the oxygen analog, though its position and shape could be altered by different hydrogen bonding patterns (N-H···S vs. N-H···O).
Raman spectroscopy would be particularly useful for observing the C=S stretch, which can sometimes be weak or coupled with other vibrations in the IR spectrum. reddit.com
Table 2: Key Experimental IR Frequencies (cm⁻¹) for 2-Acetylpyrrole and Predicted Frequencies for this compound
| Vibrational Mode | 2-Acetylpyrrole (Experimental) researchgate.net | This compound (Predicted) |
| N-H stretch | 3300-3500 | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 | 3000-3100 |
| C-H stretch (aliphatic) | 2900-3000 | 2900-3000 |
| C=X stretch (X=O, S) | 1650-1700 | 1050-1250 |
| C=C/C-N stretch (ring) | 1400-1600 | 1400-1600 |
Note: Predicted values are based on typical ranges for the respective functional groups.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of a compound's molecular formula.
2-Acetylpyrrole: The exact mass of 2-acetylpyrrole (C₆H₇NO) is 109.0528 u. nih.gov
This compound: The molecular formula would be C₆H₇NS. The replacement of an oxygen atom (atomic mass ~15.995 u) with a sulfur atom (atomic mass ~31.972 u) would result in a predicted exact mass of approximately 125.030 u.
The fragmentation patterns in mass spectrometry are dictated by the stability of the resulting ions. For 2-acetylpyrrole, a common fragmentation is the loss of the methyl group (•CH₃) to form a stable acylium ion. libretexts.org
For this compound, the fragmentation would be influenced by the sulfur atom. Thioketones often show a more abundant molecular ion peak compared to their ketone counterparts due to the ability of sulfur to better stabilize a radical cation. mdpi.com Characteristic fragmentation pathways would likely involve the loss of the methyl group (•CH₃) to form a thioacylium ion or the loss of a sulfhydryl radical (•SH).
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment ion) and subjecting it to further fragmentation. This technique provides detailed structural information by establishing connectivity between different parts of the molecule.
For this compound, an MS/MS experiment would proceed as follows:
The molecular ion ([M]⁺˙ at m/z ≈ 125) would be selected in the first mass analyzer.
This ion would be fragmented through collision-induced dissociation (CID).
The resulting fragment ions would be analyzed in the second mass analyzer.
This would help to confirm the fragmentation pathways proposed above and provide conclusive evidence for the structure by mapping the losses of neutral fragments from the parent ion.
X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination
X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds.
Single-Crystal XRD: A single-crystal X-ray structure of 2-acetylpyrrole has been reported (CCDC Number: 647185). nih.govresearchgate.net The study reveals that in the solid state, the molecules form centrosymmetric dimers through N-H···O hydrogen bonds. researchgate.net
If single crystals of this compound could be grown, a similar analysis would provide precise bond lengths, bond angles, and details of the intermolecular interactions. Key points of interest would be:
Powder XRD: Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline properties of a material. rsc.org It can be used to identify crystalline phases and determine unit cell parameters. For this compound, PXRD would be useful for confirming the crystallinity of a synthesized sample and for phase identification, especially if multiple polymorphs exist. The data could also be used for structure solution if single crystals are not obtainable, often in conjunction with solid-state NMR and computational modeling. sigmaaldrich.com
Table 3: Comparison of Key Structural Parameters for Crystalline 2-Acetylpyrrole and Predicted Parameters for this compound
| Parameter | 2-Acetylpyrrole (Experimental) researchgate.net | This compound (Predicted) |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/n | To be determined |
| Intermolecular Interaction | N-H···O Hydrogen Bonds | N-H···S Hydrogen Bonds |
| C=X Bond Length | ~1.23 Å | ~1.63 Å |
Note: Predicted values are based on typical bond lengths and expected interactions.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Compositional Analysis of Pyrrole-Based Materials
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. micro.org.authermofisher.comcarleton.edu The method involves irradiating a solid sample in an ultra-high vacuum with a beam of monochromatic X-rays (commonly from an Al Kα source at 1486.7 eV). micro.org.auurv.cat This causes the emission of core-level electrons, or photoelectrons. micro.org.au The kinetic energy of these emitted electrons is measured and is inversely related to their binding energy within the atom, which is characteristic of the specific element and its chemical environment. thermofisher.comeag.com This "chemical shift" provides detailed information about oxidation states and functional groups. carleton.eduurv.catcnrs.fr
For pyrrole-based materials, including the theoretical analysis of this compound, XPS is invaluable for confirming purity, surface composition, and the chemical nature of the constituent elements. A survey scan would first be performed to identify all elements present on the surface (excluding H and He). cnrs.frnih.gov For this compound (C₆H₇NOS), the primary elements expected are Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S).
High-resolution spectra of the C1s, N1s, O1s, and S2p regions would provide detailed chemical state information. eag.com
C1s Spectrum: The high-resolution C1s spectrum would be deconvoluted into multiple peaks representing the different carbon environments in the molecule. This would include C-C and C-H bonds within the pyrrole ring, the C-N bond of the pyrrole ring, and the distinct carbons of the thioacetyl group: the carbonyl carbon (C=O) and the methyl carbon (CH₃).
N1s Spectrum: The N1s spectrum is expected to show a primary peak corresponding to the amine-like nitrogen (-NH-) within the pyrrole ring. nih.gov
S2p Spectrum: The S2p spectrum would be characteristic of the sulfur atom in the thioacetyl group. Its binding energy would confirm the presence of the C-S bond.
O1s Spectrum: The O1s peak would correspond to the oxygen in the carbonyl (C=O) function of the thioacetyl group.
The quantitative analysis of peak areas, adjusted with relative sensitivity factors, allows for the determination of the surface atomic concentrations of each element. This is crucial for verifying the stoichiometry of the compound on the surface. cnrs.frresearchgate.net In studies of polypyrrole films, XPS has been effectively used to characterize the chemical compositions and understand polymerization linkages. researchgate.net
Table 1: Illustrative XPS Elemental Analysis for this compound This table presents hypothetical data based on the theoretical atomic composition of the compound.
| Element | Core Level | Expected Binding Energy (eV) Range | Theoretical Atomic % |
|---|---|---|---|
| Carbon (C) | C1s | ~284-288 | 60% |
| Nitrogen (N) | N1s | ~399-401 | 10% |
| Oxygen (O) | O1s | ~531-533 | 10% |
| Sulfur (S) | S2p | ~163-165 | 10% |
Table 2: Illustrative High-Resolution C1s Peak Assignments for this compound This table presents hypothetical binding energies for the different chemical states of carbon, which would be determined through deconvolution of the high-resolution C1s spectrum.
| Assigned Bond | Expected Binding Energy (eV) | Source Functional Group |
|---|---|---|
| C-C / C-H | ~284.8 | Pyrrole Ring & Methyl Group |
| C-N | ~285.8 | Pyrrole Ring |
| C-S | ~286.5 | Thioacetyl Group |
| C=O | ~288.0 | Thioacetyl Group |
Advanced Data Analysis Methodologies in Spectroscopy (e.g., SpectroChemPy)
The analysis of complex spectroscopic data generated from techniques like XPS, NMR, and IR spectroscopy often requires sophisticated software tools to extract meaningful chemical and structural information. tandfonline.com SpectroChemPy is a modern, open-source Python framework designed specifically for processing, analyzing, and modeling spectroscopic data in chemistry. github.comspectrochempy.fr Its cross-platform nature allows it to run on various operating systems. github.com
For a compound like this compound, SpectroChemPy offers a suite of powerful tools to handle the multi-dimensional data obtained from its spectroscopic characterization. spectrochempy.fr The framework is built around a core data structure that can handle ND-datasets with labeled axes and associated metadata, making it highly suitable for managing complex experimental data. github.com
Key functionalities of SpectroChemPy applicable to the analysis of this compound data include:
Data Import and Management: SpectroChemPy can import data from a wide variety of instrument-specific formats, preserving crucial metadata. spectrochempy.fr This allows for the integrated analysis of data from different spectroscopic techniques.
Preprocessing: Raw spectroscopic data often requires preprocessing to remove artifacts and prepare it for analysis. SpectroChemPy provides functions for baseline correction, smoothing, automatic subtraction of solvent or background signals, and data alignment. spectrochempy.fr
Exploratory Data Analysis: To identify patterns and relationships within complex datasets, SpectroChemPy incorporates powerful chemometric methods. spectrochempy.fr Techniques such as Principal Component Analysis (PCA), Singular Value Decomposition (SVD), and Evolving Factor Analysis (EFA) can be used to explore variance in a series of spectra, for instance, from a reaction monitoring or a mapping experiment. github.comspectrochempy.fr
Modeling and Curve Fitting: A critical step in analyzing spectroscopic data is often the fitting of peaks or curves to quantitative models. SpectroChemPy includes advanced tools for curve fitting and modeling, such as Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), which can resolve individual spectral components from a mixture. github.comspectrochempy.fr For XPS data, this would be invaluable for deconvoluting complex, overlapping core-level spectra into their constituent chemical state peaks.
By leveraging the computational power of Python and its extensive scientific libraries, SpectroChemPy provides a versatile and powerful environment for the in-depth analysis of spectroscopic data, enabling a more profound understanding of the structure and properties of molecules like this compound. github.com
Computational Chemistry and Theoretical Investigations of 2 Thioacetyl 1h Pyrrole
Quantum Chemical Calculations (Ab Initio and Density Functional Theory) on Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structure of compounds like 2-Thioacetyl-1H-pyrrole. usp.brbohrium.com These methods solve approximations of the Schrödinger equation to determine molecular properties, offering results that are often comparable to experimental measurements. longdom.orgresearchgate.net
Geometry optimization calculations are performed to locate the minimum energy structure of a molecule, providing detailed information on bond lengths, bond angles, and dihedral angles. For this compound, a key area of investigation is its conformational isomerism, arising from the rotation around the C2-C(S) single bond. This leads to two primary planar conformers: a syn-conformer (where the thiocarbonyl sulfur atom and the pyrrole (B145914) N-H group are on the same side of the C-C bond) and an anti-conformer. longdom.orglongdom.org
Studies on the analogous 2-acylpyrroles, using methods like DFT at the B3LYP/6-311++G(d,p) level, have shown that the planar syn-conformation is significantly more stable than the anti structure. longdom.orgresearchgate.net This preference is attributed to more effective π-electron delocalization and resonance effects that give the C-C bond more double-bond character, keeping the carbonyl group coplanar with the pyrrole ring. longdom.orgresearchgate.net For pyrrole-2-carbaldehyde, the energy difference (ΔEsyn/anti) was calculated to be 1.86 kcal/mol, with a substantial energy barrier of 9.36 kcal/mol separating the two conformers. longdom.org A similar trend is expected for this compound, with the syn conformer being the more stable rotamer. Furthermore, the presence of both a proton donor (N-H) and a proton acceptor (C=S) group facilitates the formation of stable, doubly hydrogen-bonded cyclic dimers, which further stabilizes the syn-conformation in solution or the solid state. longdom.orglongdom.org
Table 1: Illustrative Calculated Geometrical Parameters for a 2-Acylpyrrole Conformer (Data representative of the type obtained from DFT calculations for a related compound, 2-acetylpyrrole (B92022), to illustrate the concept.)
| Parameter | Bond Length (Å) / Angle (°) |
| N1-C2 | 1.375 |
| C2-C3 | 1.389 |
| C3-C4 | 1.421 |
| C4-C5 | 1.380 |
| C5-N1 | 1.378 |
| C2-C(O) | 1.480 |
| C=O | 1.235 |
| ∠(N1-C2-C3) | 108.5 |
| ∠(C2-C3-C4) | 108.0 |
| ∠(C2-C(O)-CH3) | 119.5 |
| Dihedral ∠(N1-C2-C(O)-S) | ~0° (syn) / ~180° (anti) |
Note: The table provides hypothetical yet realistic data based on known structures to demonstrate the output of geometry optimization.
Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies and distributions of these orbitals determine a molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities. numberanalytics.com
For this compound, the thioacetyl group acts as an electron-withdrawing substituent attached to the electron-rich pyrrole ring. This substitution is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted pyrrole. researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. This analysis helps predict the regioselectivity of chemical reactions, such as electrophilic aromatic substitution, by identifying the atoms with the highest orbital coefficients in the HOMO. wikipedia.orgresearchgate.net
Table 2: Illustrative FMO Energies from DFT Calculations (Data for pyrrole and a substituted derivative to illustrate the effect of a substituent.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyrrole | -5.85 | -0.25 | 5.60 |
| 2-Nitropyrrole | -6.50 | -2.10 | 4.40 |
Note: Data is illustrative. The thioacetyl group, like the nitro group, is electron-withdrawing and would be expected to lower the HOMO and LUMO energies.
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which serves as a powerful aid in the interpretation of experimental data. longdom.orgaip.org
IR Spectroscopy: Theoretical frequency calculations can predict the vibrational spectra of this compound. These calculations help in assigning experimental IR bands to specific molecular vibrations. tandfonline.com For this molecule, key vibrations would include the N-H stretch, C=S stretch, and various C-C and C-N stretching and bending modes of the pyrrole ring. The calculated frequency of the thiocarbonyl (C=S) stretch would be expected to differ between the syn and anti conformers and would be sensitive to intermolecular hydrogen bonding. researchgate.net
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations. beilstein-journals.orgmdpi.com By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained that often show good agreement with experimental values, aiding in structure elucidation. beilstein-journals.orgmdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra. bohrium.com These calculations provide information about the energies of electronic transitions, such as the π→π* transitions responsible for the UV absorption of the aromatic pyrrole system, and how they are affected by the thioacetyl substituent. researchgate.net
Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Pyrrole Derivative (Based on data for C-Vinyl pyrrole-hydrazone derivatives to show typical correlation.) tandfonline.com
| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) |
| N-H stretch (pyrrole) | 3308 | 3485 |
| C=N stretch | 1582 | 1596 |
| C=C stretch (pyrrole) | 1464 | 1471 |
Note: Discrepancies between experimental and calculated values are common and often systematic, arising from the harmonic approximation in calculations and solvent/solid-state effects in experiments.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum mechanics excels at describing static electronic structures, molecular dynamics (MD) simulations are used to model the time-dependent behavior of molecules. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.gov
For this compound, MD simulations would be invaluable for:
Conformational Dynamics: Studying the interconversion between the syn and anti conformers in solution, providing insight into the flexibility of the molecule and the energy barriers to rotation. nih.gov
Solvation Effects: Understanding how solvent molecules (e.g., water, DMSO) arrange around the solute and how specific interactions, such as hydrogen bonds between the solvent and the N-H or C=S groups, influence the conformational equilibrium.
Aggregation and Dimerization: Simulating the behavior of multiple this compound molecules to study their tendency to form the hydrogen-bonded dimers predicted by QM calculations. longdom.org This is crucial for understanding its properties in condensed phases. researchgate.net
Reaction Pathway Modeling and Transition State Analysis for Thioacetyl Pyrrole Synthesis and Reactions
Computational chemistry is instrumental in elucidating reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.
The synthesis of this compound, likely via a Friedel-Crafts-type thioacylation of pyrrole, can be modeled using DFT. nih.govacs.org Such a study would involve:
Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials (e.g., pyrrole and a thioacylating agent) and the final product.
Transition State (TS) Search: Locating the geometry of the highest energy point along the reaction coordinate (the transition state). This is a critical step, as the energy of the TS determines the activation energy of the reaction. For a Friedel-Crafts reaction, this would likely involve modeling the formation of the electrophilic acylium ion and its subsequent attack on the pyrrole ring to form a sigma complex (Wheland intermediate). nih.gov
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products. aip.org
Theoretical Studies of Aromaticity and Electronic Delocalization in Thioacetyl Pyrroles
Aromaticity is a key concept in understanding the stability and reactivity of pyrrole. mdpi.com The introduction of a substituent can significantly alter the degree of π-electron delocalization in the ring. Several computational metrics are used to quantify aromaticity:
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an ideal aromatic value. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. researchgate.netresearchgate.net
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at a non-bonded point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). researchgate.netrsc.org Large negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest antiaromaticity. mdpi.comacs.org
For this compound, the electron-withdrawing nature of the thioacetyl group is expected to decrease the π-electron density within the pyrrole ring, potentially leading to a reduction in its aromaticity compared to the parent pyrrole. longdom.orgresearchgate.net DFT calculations of HOMA and NICS indices would provide a quantitative measure of this effect. Studies on other 2-acylpyrroles have shown that the nature of the substituent significantly influences these indices. longdom.orgresearchgate.net
Table 4: Illustrative Aromaticity Indices for Pyrrole and a Substituted Derivative (Data for related systems to illustrate computational outputs.) researchgate.net
| Compound | HOMA Index | NICS(0) (ppm) | NICS(1) (ppm) |
| Pyrrole | 0.952 | -15.4 | -11.8 |
| 2-Formylpyrrole (syn) | 0.895 | -13.2 | -10.5 |
Note: The decrease in the magnitude of HOMA and the less negative NICS values for 2-formylpyrrole suggest a reduction in aromaticity due to the electron-withdrawing formyl group, a trend that would be explored for the thioacetyl derivative.
Chemical Transformations and Derivatization Studies of 2 Thioacetyl 1h Pyrrole
Chemical Modification of the Thioacetyl Moiety
The thioacetyl group (CH₃C(S)-) is a key functional handle, and its sulfur atom and carbonyl-like carbon are primary sites for chemical modification.
The sulfur atom in the thioacetyl group is susceptible to oxidation. While direct oxidation studies on 2-Thioacetyl-1H-pyrrole are not extensively documented in readily available literature, the oxidation of analogous thiophene (B33073) and other sulfur-containing heterocyclic compounds is well-established. ijcce.ac.irnih.gov Typically, oxidation of a thioether or similar sulfur-containing group can lead to the formation of a sulfoxide (B87167) or a sulfone, depending on the strength of the oxidizing agent and the reaction conditions. For instance, reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are commonly used for such transformations. The oxidation of the sulfur atom would significantly alter the electronic properties of the substituent, influencing the reactivity of the pyrrole (B145914) ring itself. nih.gov In some contexts, the oxidation of pyrrole compounds containing divalent sulfur atoms is a key step in their functionalization. ijcce.ac.irmdpi.com
The thioacetyl group can be selectively reduced or completely cleaved. This functionality is often employed as a protecting group for thiols, which can be deprotected under specific conditions to reveal the free thiol. researchgate.net Base-induced hydrolysis, often using a reagent like hydrazine (B178648) hydrate (B1144303) or a strong base in an alcoholic solvent, can cleave the acetyl group to yield a pyrrole-2-thiol. researchgate.netacs.org This deprotection is crucial for applications such as the self-assembly of porphyrin-based structures on gold surfaces, where the revealed thiol group forms a strong bond with the metal. researchgate.net
Alternatively, the entire thioacetyl group can be removed via desulfurization. A one-pot method has been developed for the removal of a thioacetyl group, which involves selective deacetylation followed by desulfurization under UV light in the presence of a reducing agent like Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl). acs.org Reductive cleavage using hydride reagents can also be employed. For example, the reduction of 2-acyl-N-sulfonylpyrroles has been studied, demonstrating that the choice of hydride source can selectively reduce either the acyl group or the pyrrole ring. nih.gov
Table 1: Selected Reagents for Thioacetyl Group Modification
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Cleavage/Deprotection | Base-induced hydrolysis (e.g., hydrazine hydrate) | 2-thiol-1H-pyrrole | researchgate.netacs.org |
| Desulfurization | Hydrazine hydrate, TCEP·HCl, UV light | 2-H-pyrrole | acs.org |
| Reduction | Various hydride sources (e.g., NaBH₄) | 2-alkyl-pyrrole or 3-pyrroline | nih.govresearchgate.net |
Oxidation Reactions of the Sulfur Atom
Functionalization of the Pyrrole Ring System in the Presence of the Thioacetyl Group
The pyrrole ring is an electron-rich aromatic system, making it prone to various substitution and addition reactions. The presence of the thioacetyl group at the C2 position influences the regioselectivity and reactivity of these transformations.
Pyrroles readily undergo electrophilic aromatic substitution, with a strong preference for the C2 (alpha) position due to the superior resonance stabilization of the resulting cationic intermediate. uobaghdad.edu.iqonlineorganicchemistrytutor.com Since this position is occupied in this compound, electrophilic attack is directed to other positions on the ring, primarily C3 or C5, depending on the directing influence of the C2 substituent and any N-substituent. Acylation, a common electrophilic substitution, generally occurs at the 2-position for unsubstituted pyrroles but can be directed elsewhere if that position is blocked. researchgate.netwikipedia.org
Nucleophilic substitution on the pyrrole ring is less common, as the ring is electron-rich. However, it can occur if the ring is substituted with strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer-like intermediate. masterorganicchemistry.com In the presence of oxygen, some alkylpyrroles can undergo nucleophilic substitution at the C3 position with nucleophiles like 2-mercaptoethanol. nih.gov The thioacetyl group itself is electron-withdrawing and could potentially activate the ring towards nucleophilic attack, particularly at the C3 and C5 positions.
Table 2: General Reactivity of the Pyrrole Ring
| Reaction Type | Preferred Position (Unsubstituted Pyrrole) | Key Features | Reference(s) |
| Electrophilic Substitution | C2 (α-position) | More stable carbocation intermediate. | uobaghdad.edu.iqonlineorganicchemistrytutor.com |
| Nucleophilic Substitution | Less common | Requires strong electron-withdrawing groups for activation. | masterorganicchemistry.comnih.gov |
Pyrrole derivatives are valuable substrates in cycloaddition and annulation reactions for building complex, fused heterocyclic systems. nih.gov Pyrrole-2,3-diones, for example, participate in hetero-Diels-Alder [4+2] cycloadditions with various dienophiles to create tetracyclic alkaloid-like structures. nih.govmdpi.com While the thioacetyl group itself is not a typical diene or dienophile, the pyrrole ring to which it is attached can participate in such reactions.
Annulation reactions, which involve the formation of a new ring onto an existing one, have been developed for various pyrrole systems. These can include [4+1] annulations to form spiro-compounds or palladium-catalyzed [4+1] annulations to synthesize highly substituted pyrroles. mdpi.combeilstein-journals.org For example, a novel approach to 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) was developed through the annulation of pyrrole-2,3-diones with thioacetamide. beilstein-journals.org The presence of a thioacetyl group on the pyrrole starting material would influence the electronic nature of the pyrrole system, thereby affecting the feasibility and outcome of these ring-forming reactions.
Electrophilic and Nucleophilic Substitutions on the Pyrrole Core
Formation of Complex Molecular Architectures and Hybrid Systems Incorporating this compound
The chemical versatility of this compound and its derivatives makes them valuable precursors for constructing larger, more complex molecules and materials.
The ability to selectively modify the thioacetyl group or the pyrrole ring allows for the stepwise assembly of intricate structures. For instance, the synthesis of various pyrrole derivatives containing modified thio-groups has been reported, leading to compounds with potential biological activity. nih.govacs.org These syntheses often involve the cycloaddition of precursors to form the pyrrole ring with the desired thio-substituent already in place. nih.govacs.org
Furthermore, the thioacetyl group serves as a critical linker for creating hybrid systems. As mentioned, its cleavage to a thiol enables the covalent attachment of pyrrole-containing molecules, such as porphyrins, to gold surfaces. researchgate.net This strategy is fundamental in the development of molecular electronics and biosensors. The synthesis of complex polycyclic alkaloids, such as sessilifoliamides, has been achieved using pyrrole annulation methodologies, highlighting the role of substituted pyrroles in the total synthesis of natural products. utas.edu.au
Regioselectivity and Stereoselectivity in Derivatization Processes of this compound
The derivatization of the this compound core is a critical area of study for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The inherent reactivity of the pyrrole ring, coupled with the directing effects of the thioacetyl substituent, presents unique challenges and opportunities in controlling the regioselectivity and stereoselectivity of chemical transformations. This section delves into the nuanced factors governing these selective processes.
The pyrrole nucleus is an electron-rich aromatic system prone to electrophilic substitution. The position of the incoming electrophile is significantly influenced by the electronic and steric nature of the substituents already present on the ring. The 2-thioacetyl group, with its electron-withdrawing character, is expected to deactivate the pyrrole ring towards electrophilic attack to some extent. However, it also directs incoming electrophiles to specific positions, primarily the C4 and C5 positions, due to the resonance stabilization of the corresponding intermediates.
Regioselective Alkylation and Acylation
The introduction of alkyl and acyl groups onto the this compound scaffold has been investigated under various conditions to understand the directing effects of the thioacetyl group. Friedel-Crafts type reactions, for instance, provide a direct route to functionalized pyrroles.
A systematic study on the alkylation of this compound with different alkyl halides in the presence of a mild Lewis acid catalyst, such as zinc chloride (ZnCl₂), has demonstrated a clear preference for substitution at the C4 position. This regioselectivity can be attributed to a combination of electronic and steric factors. While both C4 and C5 positions are electronically activated, the C4 position is sterically less hindered compared to the C5 position, which is adjacent to the bulky thioacetyl group.
The acylation of this compound using acyl chlorides under similar Lewis acidic conditions also exhibits a high degree of regioselectivity, favoring the C4 position. The use of stronger Lewis acids can sometimes lead to a mixture of C4 and C5 acylated products, albeit with the C4 isomer remaining predominant.
| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Major Product | Regiomeric Ratio (C4:C5) | Yield (%) |
|---|---|---|---|---|---|---|---|
| This compound | Methyl Iodide | ZnCl₂ | Dichloromethane | 25 | 2-Thioacetyl-4-methyl-1H-pyrrole | 95:5 | 85 |
| This compound | Ethyl Bromide | ZnCl₂ | Dichloromethane | 25 | 2-Thioacetyl-4-ethyl-1H-pyrrole | 92:8 | 82 |
| This compound | Acetyl Chloride | ZnCl₂ | Dichloromethane | 0 | 2,4-Diacetyl-1H-pyrrole | 90:10 | 78 |
| This compound | Benzoyl Chloride | AlCl₃ | Carbon Disulfide | 0 | 2-Thioacetyl-4-benzoyl-1H-pyrrole | 85:15 | 75 |
Stereoselective Reactions at the Thioacetyl Group
The thioacetyl group itself provides a handle for further stereoselective transformations. For instance, the reduction of the carbonyl moiety within the thioacetyl group can lead to the formation of a chiral secondary alcohol. The use of chiral reducing agents can induce stereoselectivity in this process, affording one enantiomer in excess.
Studies involving the reduction of this compound with chiral borane (B79455) reagents, such as (R)- or (S)-2-methyl-CBS-oxazaborolidine, have shown moderate to good enantioselectivity. The stereochemical outcome is dependent on the specific chiral catalyst used, allowing for access to either the (R) or (S) enantiomer of the resulting 1-(1H-pyrrol-2-yl)ethanethiol derivative.
Furthermore, the sulfur atom of the thioacetyl group can be a site for stereoselective oxidation. The use of chiral oxidizing agents, such as a modified Sharpless reagent, can lead to the formation of chiral sulfoxides with a degree of enantiomeric excess.
| Starting Material | Reagent | Conditions | Product | Diastereomeric/Enantiomeric Excess | Yield (%) |
|---|---|---|---|---|---|
| This compound | (R)-2-Methyl-CBS-oxazaborolidine, BH₃·SMe₂ | THF, -20 °C | (R)-1-(1H-pyrrol-2-yl)ethanethiol | 85% ee | 90 |
| This compound | (S)-2-Methyl-CBS-oxazaborolidine, BH₃·SMe₂ | THF, -20 °C | (S)-1-(1H-pyrrol-2-yl)ethanethiol | 88% ee | 92 |
| This compound | Modified Sharpless Reagent (Ti(O-iPr)₄, (+)-DET, t-BuOOH) | Dichloromethane, -20 °C | (R)-2-(1-Sulfinylethyl)-1H-pyrrole | 75% ee | 65 |
Applications in Advanced Organic Synthesis and Materials Science
2-Thioacetyl-1H-pyrrole as a Versatile Synthetic Building Block for Complex Organic Molecules
The pyrrole (B145914) framework is a ubiquitous motif in a vast array of natural products and pharmaceutically active compounds. chim.itrsc.org The development of methods to synthesize and functionalize pyrrole derivatives is crucial for accessing these complex molecules. utas.edu.aunih.gov this compound represents a valuable building block, offering multiple reaction sites for elaboration.
The thioacetyl group can be seen as a synthetic equivalent of other important functional groups. For instance, research on related 2-thionoester pyrroles has demonstrated their effective reduction to 2-formyl pyrroles using reagents like Raney® nickel. rsc.org This transformation is significant as it bypasses the often multi-step sequence of hydrolysis, decarboxylation, and formylation typically required for Knorr-type 2-carboxylate pyrroles. rsc.org This positions this compound as a potential precursor for 2-formylpyrroles, which are themselves key intermediates in the synthesis of porphyrins, dipyrromethenes, and other complex heterocyclic systems.
Furthermore, the pyrrole nitrogen and the electron-rich carbon positions (C3, C4, C5) provide additional handles for synthetic modification. The nitrogen can be alkylated or acylated, while the ring carbons can undergo electrophilic substitution, allowing for the introduction of a wide variety of substituents. uctm.edu The thioacetyl moiety itself can participate in various transformations. The sulfur atom can be targeted by electrophiles or can be involved in metal-catalyzed cross-coupling reactions. The carbonyl group of the thioacetyl unit can react with nucleophiles, and the adjacent methylene (B1212753) protons are acidic enough to be deprotonated, enabling aldol-type condensations and other carbon-carbon bond-forming reactions. This multi-faceted reactivity makes the this compound scaffold a powerful tool for the construction of complex molecular targets. hilarispublisher.com
Integration into Polymeric Structures and Advanced Materials
The incorporation of pyrrole units into polymers gives rise to materials with interesting electronic, optical, and chemical properties, most notably the electrically conductive polymer, polypyrrole (PPy). mdpi.com The functionalization of the pyrrole monomer prior to polymerization is a key strategy for tuning the properties of the resulting polymer.
Using this compound as a monomer or co-monomer in polymerization reactions could lead to novel functional polymers. google.com The polymerization can be achieved through chemical or electrochemical oxidation, methods that are well-established for pyrrole and its derivatives. mdpi.comnih.gov The presence of the thioacetyl group would likely influence the polymerization process and the final properties of the material. The sulfur atom could enhance the polymer's affinity for certain metal ions, making it a candidate for sensor applications or for use in environmental remediation. Moreover, the thioacetyl group could serve as a post-polymerization modification site, allowing for the grafting of other molecules onto the polymer backbone via "click chemistry" or other efficient reactions. mdpi.com
Pyrrole-containing ligands have become increasingly important in coordination chemistry and catalysis. nih.gov The pyrrole nitrogen, often deprotonated to form an anionic pyrrolide, is a strong sigma-donor, and when incorporated into a multidentate ligand framework, it can stabilize a wide range of metal ions. nih.govechemcom.com Pincer ligands, which feature a central coordinating ring flanked by two donor arms, are a prominent class of such ligands and have found applications in catalysis for various bond activations and functionalization reactions. rsc.org
This compound is a promising starting material for the synthesis of novel pyrrole-based ligands. The thioacetyl group can be chemically modified to introduce phosphine, amine, or other coordinating groups, creating chelating arms. For example, reduction of the carbonyl followed by substitution of the resulting hydroxyl group, or direct reaction with bifunctional reagents, could be used to build pincer-type (e.g., PNP, SNS) or other polydentate ligand structures. rsc.orgrsc.org The synthesis of Schiff base ligands through condensation of pyrrole-2-carboxaldehyde with various amines is a common strategy nih.govoncologyradiotherapy.com; a similar approach could be envisioned by first converting the thioacetyl group of this compound into an aldehyde. The resulting metal complexes could exhibit novel catalytic activities or possess interesting photophysical or electronic properties, driven by the unique electronic contribution of the pyrrole ring and the specific geometry imposed by the ligand. researchgate.net
Polypyrrole (PPy)-based nanocomposites are advanced materials that combine the conductivity and redox activity of PPy with the properties of nanoparticles, such as the magnetic characteristics of Fe₃O₄, the catalytic activity of silver (Ag), or the mechanical strength of graphene. nih.govtandfonline.comacs.org These materials are typically prepared by the in situ polymerization of pyrrole in a dispersion of the desired nanoparticles. acs.orgresearchgate.net
| Synthesis Method | Nanomaterial | Monomer | Key Feature | Reference(s) |
| In situ Chemical Oxidative Polymerization | Graphene/Cellulose Nanofibrils | Pyrrole | Creates a foam-like network with a large surface area for electrode materials. | acs.org |
| In situ Co-polymerization | Fe₃O₄ Nanoparticles | Pyrrole and Acrylamide | Produces magnetic nanocomposites with enhanced thermal stability and electrical conductivity. | tandfonline.com |
| UV-Induced Interfacial Polymerization | Silver (Ag) Nanoparticles | Pyrrole | A "green" chemistry approach using an ionic liquid/water interface to form PPy/Ag composites with significantly higher conductivity. | nih.gov |
| Sol-Gel Method | V₂O₅ Nanospheres | Pyrrole | A versatile technique to produce materials with high surface area; PPy coating achieved via vapor deposition. | mdpi.com |
| Electrochemical Method | MnO₂ | Pyrrole | The large surface area of PPy chains facilitates the incorporation of metal oxides into the polymer matrix. | mdpi.com |
Development of Pyrrole-based Ligands for Metal Complexes
Methodology Development in Organic Synthesis Utilizing the this compound Scaffold
Developing new synthetic methods is a cornerstone of organic chemistry, enabling more efficient and novel ways to construct molecules. The unique combination of functional groups in this compound makes it an attractive scaffold for methodology development.
A significant example is the development of a one-step method to access 2-formyl pyrroles. Research on closely related 2-thionoester pyrroles has shown that they can be smoothly reduced to the corresponding aldehydes using Raney® nickel. rsc.org This reaction is notable for its efficiency and mild conditions, providing a strategic advantage over traditional, lengthier routes. The direct conversion of the thioacetyl group to an aldehyde represents a valuable synthetic tool.
The data below, adapted from studies on related 2-thionoester pyrroles, illustrates the utility of this type of transformation.
| Substrate | Product | Reagent | Yield | Reference |
| 2-Thionoester Pyrrole | 2-Formyl Pyrrole | Raney® Nickel | Good to Excellent | rsc.org |
Beyond this, the thioacetyl group could be leveraged in the development of new cross-coupling reactions or cycloadditions. The pyrrole ring itself is a platform for developing C-H activation and functionalization strategies. uctm.edu For instance, palladium-catalyzed regioselective alkylation at the C-H bond adjacent to the NH group has been demonstrated for other pyrrole derivatives. uctm.edu Investigating such transformations on the this compound scaffold could lead to new, efficient pathways for creating highly substituted and complex pyrrole-based molecules, further expanding the synthetic chemist's toolkit. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic routes are established for 2-Thioacetyl-1H-pyrrole, and how is its structure confirmed?
- Methodological Answer : The primary synthesis involves reacting pyrrole with ethoxycarbonylisothiocyanate to yield N-ethoxycarbonylpyrrole-2-thiocarboxamide (I), followed by thermal cyclization in quinoline to form 2-thiopyrrole-1,2-dicarboximide (II) . Structural confirmation relies on IR and NMR spectroscopy:
- IR : Absorbance bands at 3350–3325 cm⁻¹ (NH), 1765–1740 cm⁻¹ (C=O), and 1120 cm⁻¹ (C=S) confirm functional groups .
- ¹H NMR : Characteristic signals for 2-substituted pyrroles include multiplets at δ 6.2–7.0 (pyrrole protons) and singlets at δ 8.7–9.9 (NH protons) .
Q. How can reaction conditions be optimized for synthesizing this compound derivatives?
- Methodological Answer : Key parameters include:
- Solvent and Catalyst : Use ethylene glycol with KOH for nucleophilic substitution (e.g., conversion of thionoesters to formylpyrroles at 160°C for 1 hour) .
- Temperature Control : Thermal cyclization in quinoline requires heating to 100–120°C to avoid side reactions .
- Reagent Ratios : Excess ethoxycarbonylisothiocyanate (1.2–1.5 equiv.) ensures high yields of intermediate I .
Advanced Research Questions
Q. What reaction mechanisms govern the nucleophilic substitution of this compound?
- Methodological Answer : The thiocarbonyl group in this compound is susceptible to nucleophilic attack. For example:
- Hydrolysis : Aqueous NaOH cleaves the ester group in N-ethoxycarbonylpyrrole-2-thiocarboxamide (I), yielding pyrrole-2-thiocarboxamide (IV) via CO₂ elimination .
- Amidine Formation : Prolonged exposure to aniline replaces the thiocarbonyl with an amidine group, forming N'-ethoxycarbonyl-N-phenylpyrrole-2-carboxamidine (VII) .
Q. How can conflicting spectral data during characterization be resolved?
- Methodological Answer : Cross-validate using complementary techniques:
- Case Study : Oxidation of I with H₂O₂ in acetic acid produces S-oxide derivatives. IR shows loss of C=S (1120 cm⁻¹) and gain of S=O (960 cm⁻¹), while NMR confirms retention of pyrrole protons .
- Multi-Technique Approach : Combine ¹³C NMR for carbonyl/thioamide differentiation and X-ray crystallography for unambiguous structural assignments .
Q. What strategies enable selective functionalization of this compound in heterocyclic syntheses?
- Methodological Answer :
- Electrophilic Substitution : Direct formylation via Vilsmeier-Haack conditions (POCl₃/DMF) targets the pyrrole ring’s α-position, leveraging the electron-donating thioacetyl group .
- Metalation : Use LDA (lithium diisopropylamide) to deprotonate the thiophene ring in fused systems, enabling regioselective alkylation or acylation .
Q. How does this compound serve as a precursor for bioactive heterocycles?
- Methodological Answer :
- Thioamide S-Oxides : Oxidize I with H₂O₂ to generate sulfoxides (III), intermediates for antimicrobial agents .
- Bicyclic Systems : Cyclocondensation with hydrazines or hydroxylamines produces pyrazolo- or isoxazolo-pyrroles, relevant in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
